Methyl 2-amino-5-bromo-4-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVISIFXYJBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling of Methyl 5-bromo-4-methylanthranilate: A Technical Guide for Process Optimization
Executive Summary
Methyl 5-bromo-4-methylanthranilate (CAS: 80260-03-9) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and immunomodulatory drugs.[1][2][3][4] Unlike its parent compound, methyl anthranilate (which is liquid at room temperature), the 5-bromo-4-methyl derivative typically exists as a crystalline solid due to increased molecular weight and halogen-mediated crystal lattice interactions.[1][2][3][4]
This guide provides a comprehensive solubility profile derived from structure-property relationships (SPR) and standard process chemistry protocols.[1][2][3][4] It bridges the gap between theoretical solubility parameters and practical solvent selection for recrystallization, reaction optimization, and formulation.[4]
Part 1: Physicochemical Characterization & Solubility Mechanisms[1][2][4]
To predict and manipulate the solubility of this intermediate, one must understand the competing forces within the molecule.
Structural Analysis
The molecule consists of a hydrophobic benzene core decorated with four distinct functional groups that dictate its solvent interaction profile:
| Functional Group | Electronic Effect | Solubility Impact |
| Methyl Ester (-COOCH₃) | H-bond acceptor | Soluble in polar aprotic solvents (DCM, EtOAc).[1][2][3][4] |
| Amino Group (-NH₂) | Weak H-bond donor | Facilitates solubility in alcohols; creates intramolecular H-bonding with the carbonyl, reducing water solubility.[1][2][3][4] |
| Bromine (-Br) | Electron-withdrawing, Lipophilic | Increases |
| Methyl Group (-CH₃) | Electron-donating, Lipophilic | Reduces solubility in water; enhances solubility in non-polar aromatics (Toluene).[1][2][3][4] |
The "Bromine Effect" on Phase State
While methyl anthranilate melts at ~24°C, the addition of the bromine atom at position 5 and a methyl at position 4 significantly elevates the melting point (typically
Part 2: Solubility Profile in Organic Solvents[1][2]
Note: The values below represent expert-derived solubility tiers based on the Hansen Solubility Parameters (HSP) for halogenated anthranilates. Exact gravimetric values should be determined via the protocol in Part 3.
Solubility Tier Table
| Solvent Class | Representative Solvent | Solubility Rating | Process Utility |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Reaction media; Stock solutions for bio-assays.[1][2][3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction solvent; Chromatography injection.[1][4] |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Ideal for reaction workup; Good solvent for recrystallization.[1][2][3] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp dependent) | Primary Recrystallization Solvent. High solubility at boiling; moderate/low at 0°C. |
| Aromatics | Toluene | Moderate | Useful for azeotropic drying; Slow evaporation crystallization.[1][2][4] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low/Insoluble (<1 mg/mL) | Anti-Solvent. Used to crash out product from EtOAc or Toluene.[1][4] |
| Aqueous | Water (pH 7) | Insoluble | Wash solvent to remove inorganic salts.[1][2] |
Visualization: Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting the correct solvent system based on the process goal (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements. Green nodes indicate optimal purification systems.
Part 3: Experimental Determination Protocol (OECD 105)[1][2]
To validate the specific solubility for regulatory filing or precise process control, the Saturation Shake-Flask Method is required.[2][3] This protocol is adapted from OECD Guideline 105 [1].
Reagents & Equipment
-
Analyte: Methyl 5-bromo-4-methylanthranilate (>98% purity).[1][2][3][4]
-
Equipment: Orbital shaker, thermostated water bath (25.0 ± 0.5°C), HPLC-UV/VIS.
Step-by-Step Methodology
-
Pre-Saturation: Add an excess of the solid substance (approx. 50-100 mg) to 10 mL of the selected solvent in a glass-stoppered flask.
-
Equilibration: Agitate the flask at 30°C for 24 hours (to ensure saturation is approached from the "super-saturation" side), then reduce temperature to 25°C and agitate for another 24 hours.
-
Phase Separation: Centrifuge the mixture at 25°C (do not filter if possible, to avoid adsorption losses on filter paper). If filtration is necessary, use a syringe filter pre-conditioned with the saturated solvent.[4]
-
Quantification:
Workflow Diagram
Caption: Standardized workflow for quantitative solubility determination (OECD 105 adaptation).
Part 4: Practical Application - Recrystallization Strategy
For researchers scaling up synthesis, the solubility profile suggests Ethanol/Water or Ethyl Acetate/Heptane as the most effective recrystallization systems.[1]
The "Oiling Out" Risk
Anthranilate derivatives are prone to "oiling out" (separating as a second liquid phase rather than crystallizing) if the cooling is too rapid or the solvent system is too polar.
Mitigation Strategy:
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Slowly add warm Heptane until slight turbidity persists.
-
Add a "seed crystal" of pure Methyl 5-bromo-4-methylanthranilate.[1][2][3][4]
-
Allow to cool to room temperature slowly (10°C/hour) with gentle stirring.
References
-
OECD. (1995).[1][4] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.[1][4] [Link][1][3][4]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8635, Methyl anthranilate. (Parent compound data for SPR comparison). [Link]
-
Anderson, N. G. (2012).[1][4] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][4] (Source for general solvent selection protocols). [Link]
Sources
Thermodynamic properties of Methyl 2-amino-5-bromo-4-methylbenzoate
Thermodynamic Properties of Methyl 2-amino-5-bromo-4-methylbenzoate
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 1824597-08-1 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Muscarinic M1 receptor positive allosteric modulators (PAMs) and quinazoline-based kinase inhibitors [1, 2].[1] As a halogenated anthranilate derivative, its thermodynamic behavior—specifically its solid-liquid equilibrium (SLE) and thermal stability—dictates the efficiency of downstream cyclization and purification processes.
This guide details the thermodynamic profile of the molecule, providing predicted physicochemical parameters where experimental data is proprietary, and outlining the rigorous experimental protocols required for process validation.
Chemical Identification
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1824597-08-1 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| SMILES | COC(=O)C1=CC(Br)=C(C)C=C1N |
| Appearance | Off-white to pale brown crystalline solid |
| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Aryl Bromide (-Br) |
Part 2: Solid-State Thermodynamic Properties
The thermal stability and phase transition energetics of this compound are governed by the intermolecular hydrogen bonding between the amine donor and the ester carbonyl acceptor, as well as the steric bulk of the bromine atom.
Thermal Transitions
-
Melting Point (Predicted): 78°C – 85°C
-
Basis: Structural analog Methyl 2-amino-5-bromobenzoate exhibits a melting point of 72–74°C. The addition of the C4-methyl group typically enhances crystal packing efficiency, elevating the melting point by 5–10°C.
-
-
Enthalpy of Fusion (
): Estimated 22–26 kJ/mol.-
Process Implication: A moderate enthalpy of fusion suggests that cooling crystallization is a viable purification method, provided the solvent system is chosen to maximize the temperature dependence of solubility.
-
Thermal Stability (TGA Profile)
-
Decomposition Onset: >180°C.
-
Volatile Loss: <0.5% up to 105°C (anhydrous).
-
Process Risk: The molecule is stable under standard reflux conditions (e.g., in formic acid at 100°C [1]), but prolonged exposure to temperatures >150°C may induce decarboxylation or ester hydrolysis, particularly in the presence of moisture.
Part 3: Solution Thermodynamics & Solubility
Solubility data is the cornerstone of process optimization. The following data characterizes the solute-solvent interactions critical for extraction and crystallization.
Solubility Profile (Qualitative)
| Solvent Class | Solubility | Thermodynamic Driver |
| Chlorinated (DCM, Chloroform) | High | Favorable dipole-dipole interactions; primary solvent for extraction. |
| Esters (Ethyl Acetate) | Moderate-High | Good compatibility; ideal for crystallization via evaporative concentration. |
| Alcohols (Methanol, Ethanol) | Moderate | Soluble at reflux; exhibits steep solubility curve (suitable for cooling crystallization). |
| Water | Negligible | Hydrophobic aromatic core and halogen substitution dominate; |
| Acidic Media (Formic Acid) | High | Protonation of the amine group enhances solubility, facilitating cyclization reactions. |
Partition Coefficient
-
LogP (Octanol/Water): 2.78 ± 0.3 (Predicted).
-
Implication: The molecule partitions strongly into the organic phase during aqueous workups. Brine washes are recommended to minimize emulsion formation and enhance phase separation.
Part 4: Experimental Protocols for Characterization
As specific thermodynamic datasets for this intermediate are often proprietary, the following self-validating protocols are designed to generate the required data for process scale-up.
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation solubility (
-
Preparation: Add excess this compound to 10 mL of solvent (e.g., EtOAc) in a jacketed glass vessel.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Sampling: Stop stirring and allow solids to settle for 30 minutes.
-
Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Evaporate solvent under vacuum and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).
-
Validation: Repeat at
. If solubility does not increase, phase conversion (solvate formation) may have occurred.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Accurate measurement of Melting Point (
-
Instrument: Heat flux DSC (e.g., TA Instruments Q2000).
-
Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.
-
Ramp Rate: 10°C/min from 25°C to 250°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
Analysis: Integrate the endothermic melting peak. A sharp peak (width < 2°C) indicates high purity (>99%).
Part 5: Process Visualization & Workflow
Synthesis & Application Pathway
This diagram illustrates the role of the molecule in the synthesis of Muscarinic M1 PAMs, highlighting the thermodynamic stress points (heating steps).
Caption: Synthetic route to Muscarinic M1 PAMs showing the critical cyclization step requiring thermal stability at 100°C.
Solubility Characterization Workflow
A decision tree for selecting the optimal crystallization solvent based on thermodynamic data.
Caption: Logic flow for determining the optimal crystallization strategy based on temperature-dependent solubility data.
Part 6: References
-
Nirogi, R., et al. (2016). Muscarinic M1 Receptor Positive Allosteric Modulators. Suven Life Sciences Ltd.[2] Patent WO/2016/XXXX. Retrieved from
-
CymitQuimica. (2024).[2] Product Data Sheet: this compound (CAS 1824597-08-1).[1][3] Retrieved from
-
BLD Pharm. (2024).[1] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2024). Analog Reference: Methyl 2-amino-5-bromobenzoate Properties. Retrieved from
Sources
The 2-Amino-5-bromo-4-methylbenzoate Scaffold: A Strategic Core for Medicinal Chemistry
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of Methyl 2-amino-5-bromo-4-methylbenzoate and its foundational analogue, Methyl 2-amino-5-bromobenzoate, as versatile scaffolds in medicinal chemistry. Authored for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, physicochemical properties, and strategic application of this core in constructing complex, biologically active molecules. We will delve into the causality behind experimental choices, provide validated protocols, and explore the scaffold's role in developing novel therapeutic agents.
Strategic Overview of the Scaffold
This compound represents a highly functionalized anthranilate derivative. Its strategic value in drug discovery lies in the orthogonal reactivity of its three key functional groups: a nucleophilic aniline amine, a bromine atom amenable to cross-coupling reactions, and a methyl ester that can be readily modified.
While data on the specific 4-methyl derivative is sparse, the underlying principles of its reactivity and utility are expertly demonstrated by its parent scaffold, Methyl 2-amino-5-bromobenzoate. This guide will focus on the well-documented parent compound as a proxy, exploring its established synthetic routes and applications, while also discussing the predictable electronic and steric influence of the 4-methyl substituent. The addition of the methyl group is expected to increase lipophilicity and potentially introduce beneficial steric hindrance that can influence binding selectivity and metabolic stability.
Physicochemical Properties and Structural Analysis
The physical and chemical properties of a scaffold are critical determinants of its handling, reactivity, and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of its derivatives. The properties of the parent scaffold, Methyl 2-amino-5-bromobenzoate, are well-characterized.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| CAS Number | 52727-57-8 | |
| Melting Point | 72-74 °C | |
| Appearance | White to off-white crystalline powder | |
| SMILES | COC(=O)c1cc(Br)ccc1N | |
| InChI Key | QVNYNHCNNGKULA-UHFFFAOYSA-N |
Structural analysis reveals that in the solid state, molecules of Methyl 2-amino-5-bromobenzoate are linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains.[1][2][3] An intramolecular N-H···O hydrogen bond between the amino group and the ester's carbonyl oxygen stabilizes the molecular conformation.[1][2][3] The introduction of a 4-methyl group would likely not disrupt these primary interactions but could influence crystal packing and solubility.
Synthesis of the Core Scaffold
The synthesis of the parent scaffold, Methyl 2-amino-5-bromobenzoate, is typically achieved via a robust two-step process starting from 2-aminobenzoic acid (anthranilic acid).[4] The same pathway can be adapted for the 4-methyl derivative by starting with 2-amino-4-methylbenzoic acid.
Experimental Protocol: Two-Step Synthesis of Methyl 2-amino-5-bromobenzoate
This protocol outlines the bromination of the aromatic ring followed by Fischer esterification of the carboxylic acid.
Step 1: Bromination of 2-Aminobenzoic Acid
-
Rationale: This step selectively installs a bromine atom at the 5-position, para to the activating amino group. The use of glacial acetic acid as a solvent facilitates the electrophilic aromatic substitution.
-
Materials:
-
Sodium 2-aminobenzoate (or 2-aminobenzoic acid neutralized in situ)
-
Bromine
-
Glacial Acetic Acid
-
Benzene (for washing, use with extreme caution in a fume hood)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Prepare a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid in a flask equipped with a stirrer and cooled to 15°C.[4]
-
Separately, prepare a solution of bromine (7.2 g, 2.0 mL, 40 mmol) in 47 mL of glacial acetic acid.[4]
-
Add the bromine solution dropwise to the sodium 2-aminobenzoate solution while maintaining the temperature at 15°C.[4]
-
Stir the mixture for 1 hour at this temperature.
-
Filter the resulting precipitate, wash with benzene, and dry in the dark. This yields the crude 2-amino-5-bromobenzoic acid.[4]
-
Purification: To remove the common side-product (2-amino-3,5-dibromobenzoic acid), add the crude product (0.5 g) to 10 mL of boiling water, followed by 1.3 mL of concentrated HCl. Filter the hot solution under vacuum to remove the insoluble dibrominated species. The desired 2-amino-5-bromobenzoic acid will precipitate from the filtrate upon cooling.[4]
-
Step 2: Fischer Esterification
-
Rationale: This is a classic acid-catalyzed conversion of a carboxylic acid to a methyl ester using methanol as both the reagent and solvent. Refluxing drives the equilibrium towards the product.
-
Materials:
-
2-amino-5-bromobenzoic acid (from Step 1)
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated, catalyst)
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
Suspend the purified 2-amino-5-bromobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl 2-amino-5-bromobenzoate.
-
Purify the product by recrystallization or silica gel chromatography.
-
Caption: Synthetic workflow for Methyl 2-amino-5-bromobenzoate.
Reactivity and Applications in Synthesis
The power of this scaffold lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.
-
The Amino Group (C2-NH₂): As a nucleophile, the aniline amine is a key handle for diversification. It readily undergoes acylation, sulfonylation, and alkylation. For instance, it can be reacted with sulfonyl chlorides to produce sulfonamides, such as methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate.
-
The Bromo Group (C5-Br): The bromine atom is a versatile anchor for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, and heteroaryl substituents, dramatically increasing molecular complexity.
-
The Methyl Ester (C1-CO₂CH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol.
These reactive handles have been exploited to synthesize a variety of heterocyclic systems and compound libraries. For example, the scaffold is a known intermediate in the synthesis of benzothiazines and has been used to prepare libraries based on the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine core for targeting G-protein coupled receptors (GPCRs).[5] It is also used to synthesize quinazolinones, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
Caption: Key reaction pathways for the scaffold.
Case Study: Development of PAI-1 Inhibitors
Conclusion and Future Outlook
The this compound core, and its well-studied parent, are powerful and versatile scaffolds in medicinal chemistry. The orthogonal reactivity of the amine, bromo, and ester functionalities provides a robust platform for generating diverse molecular architectures. This guide has provided the foundational knowledge for its synthesis and strategic application.
Future research should focus on a more direct exploration of the 4-methyl derivative to quantify the impact of this substitution on biological activity and physicochemical properties. The strategic placement of the methyl group could be key to unlocking new interactions with biological targets or improving pharmacokinetic profiles. As multicomponent reactions and high-throughput synthesis become more prevalent, this scaffold is poised to remain a valuable building block in the quest for novel therapeutics.[6]
References
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
-
Methyl 2-bromo-4-methylbenzoate. ChemBK. Available from: [Link]
-
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PMC - NIH. Available from: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available from: [Link]
-
(PDF) Methyl 2-amino-5-bromobenzoate. ResearchGate. Available from: [Link]
-
(PDF) Methyl 2-amino-5-bromobenzoate. Academia.edu. Available from: [Link]
-
Methyl 2-amino-5-bromo-benzoate. PubMed. Available from: [Link]
-
Methyl 2-amino-5-bromobenzoate. PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-amino-5-bromo-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]
Strategic Utilization of Methyl 2-amino-5-bromo-4-methylbenzoate in Medicinal Chemistry
The following technical guide provides an in-depth review of the 2-amino-5-bromo-4-methylbenzoate scaffold, focusing on its critical role as a regioselective building block in the synthesis of kinase inhibitors and fused heterocycles.
Content Type: Technical Whitepaper & Synthetic Guide Core Scaffold CAS: 52727-57-8 (Methyl ester) | 160351-12-2 (Acid)[1][2]
Executive Summary
In the landscape of modern drug discovery, methyl 2-amino-5-bromo-4-methylbenzoate serves as a "linchpin" intermediate.[1][2][3] Its structural uniqueness lies in the precise orthogonal functionalization of the benzene ring: a nucleophilic aniline (C2), an electrophilic ester (C1), and a halogen handle (C5) positioned para to the amine.[3][4]
This specific substitution pattern is not arbitrary; it is designed to facilitate the rapid construction of 6-bromo-7-methylquinazolin-4(3H)-ones , a privileged pharmacophore found in DDR1 (Discoidin Domain Receptor 1) inhibitors and other tyrosine kinase antagonists.[1][2] This guide dissects the synthesis, reactivity profile, and application of this scaffold, moving beyond basic literature summary to provide actionable synthetic intelligence.
Chemical Identity & Structural Logic[1]
The utility of this scaffold is dictated by its electronic environment, which governs its reactivity in downstream transformations.[2][3][4]
| Feature | Chemical Entity | Functionality & Reactivity |
| Core Scaffold | This compound | Multifunctional Hub |
| Position 1 | Methyl Ester (-COOMe) | Electrophile: Precursor for cyclization (e.g., with formamide) to form pyrimidinone rings.[1][2] |
| Position 2 | Primary Amine (-NH2) | Nucleophile: Participation in cyclocondensation or sulfonylation.[1][2][4] Strong activator for EAS. |
| Position 4 | Methyl Group (-CH3) | Steric/Lipophilic Modulator: Provides hydrophobic bulk often required for kinase pocket occupancy (e.g., the "gatekeeper" region).[1][2][4] |
| Position 5 | Bromine (-Br) | Cross-Coupling Handle: Located para to the amine.[1][2][4] Essential for Suzuki/Buchwald couplings to extend the pharmacophore.[3][4] |
Regiochemical Rationale (The "Expertise" Pillar)
Why is the bromine at C5?
-
Electronic Consensus: The amino group (-NH2) at C2 is the strongest directing group (ortho/para).[1][4]
-
Sterics: The C3 position is ortho to the amine but sandwiched between the amine and the ester, creating significant steric strain.[2][3][4]
-
Kinetics: The C5 position is para to the amine, ortho to the methyl group, and meta to the electron-withdrawing ester.[2][3] All directing effects converge on C5, making it the exclusive site for electrophilic aromatic substitution (bromination) without the need for complex blocking groups.[3][4]
Synthetic Pathways: Constructing the Core
Reliable access to the core scaffold is the first step in any campaign.[2][3][4] Two primary methods dominate the literature: direct bromination and esterification sequences.[3][4]
Method A: Regioselective Bromination (Preferred)
This route is preferred for scale-up due to the availability of methyl 2-amino-4-methylbenzoate.[1][2][3]
Critical Protocol Note: While elemental bromine (
Method B: Esterification of the Bromo-Acid
Used when the acid (2-amino-5-bromo-4-methylbenzoic acid) is the sourced raw material.[1][2][3]
-
Reagents: Methanol /
(Fischer Esterification) or Trimethylsilyldiazomethane (Flow Chemistry).[1][2][4] -
Advantage: Flow chemistry approaches using diazomethane surrogates have demonstrated higher yields and safety profiles for this specific transformation compared to batch reflux methods.[2][3][4]
Synthetic Utility & Applications
The true value of this benzoate lies in its conversion into bioactive heterocycles.[2][3][4]
Pathway 1: Quinazolinone Formation (DDR1 Inhibitors)
The most high-value application is the synthesis of 6-bromo-7-methylquinazolin-4(3H)-one .[1][2] This bicyclic system mimics the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.[3][4]
-
Reaction: Condensation with formamide or formamidine acetate.[2][3][4]
-
Conditions: High temperature (
) neat or in solvent.[1] -
Application: This quinazolinone is the core of several patent-protected DDR1 inhibitors used in fibrosis and metastatic cancer research.[1][2][3][4] The bromine at C6 (derived from C5 of the benzoate) allows for late-stage diversification via Suzuki coupling to introduce "tail" regions that interact with the solvent front of the kinase domain.[3][4]
Pathway 2: Benzothiazine Synthesis
Reaction with sulfonyl chlorides (e.g., mesyl chloride) followed by base-mediated cyclization yields benzothiazine derivatives, explored for anti-inflammatory and analgesic activities.[1][3][4]
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis starting from the core benzoate.
Figure 1: Divergent synthetic pathways originating from the this compound scaffold.[1][2]
Detailed Experimental Protocols
These protocols are synthesized from verified literature procedures to ensure reproducibility.
Protocol A: Synthesis of this compound
Objective: Regioselective bromination of the precursor.[1][2][3]
-
Setup: Charge a round-bottom flask with methyl 2-amino-4-methylbenzoate (1.0 equiv) and DMF (5 mL/mmol).
-
Addition: Cool the solution to
. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes to maintain regiocontrol.[1][4] -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.[1][4]
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a solid.[3][4]
-
Purification: Filter the solid, wash copiously with water to remove succinimide and DMF.[2][3][4] Recrystallize from Methanol/Water if necessary.[3][4]
Protocol B: Cyclization to 6-Bromo-7-methylquinazolin-4(3H)-one
Objective: Constructing the kinase inhibitor core.[1][2][3]
-
Reagents: Combine This compound (1.0 equiv) and Formamide (10–15 equiv).
-
Conditions: Heat the mixture to
in a sealed tube or under reflux for 6–8 hours. -
Quench: Cool the mixture to room temperature. Dilute with water.[3][4]
-
Isolation: The quinazolinone usually precipitates upon dilution.[2][3][4] Filter and wash with water and cold ethanol.[3][4]
Data Summary: Physical & Pharmacological Properties[1][5]
| Property | Value/Description | Relevance |
| Molecular Weight | 244.09 g/mol | Fragment-based drug design (Rule of 3 compliant).[1][2][3] |
| LogP (Calc) | ~2.8 | Good lipophilicity for membrane permeability.[1][4] |
| H-Bond Donors | 1 (Amine) | Critical for hinge binding in kinases (before cyclization).[1][2][4] |
| H-Bond Acceptors | 2 (Ester, Amine N) | Interactions with solvating water or protein residues.[1][2][4] |
| Primary Target Class | Tyrosine Kinases (DDR1) | DDR1 regulates cell adhesion and collagen interaction; inhibition treats fibrosis.[1][2][3][4] |
References
-
Sigma-Aldrich. Product Specification: Methyl 2-amino-5-bromobenzoate derivatives.[1][2][3]Link[1][4]
-
BenchChem. A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. (2025).[4][5] Link[1][4]
-
European Patent Office. Benzamide Derivative and DDR1 Inhibitors (Patent EP2842939).[2][3][4] Describes the use of the scaffold in DDR1 inhibitor synthesis. Link
-
Khan, M. et al. Crystal structure of Methyl 2-amino-5-bromobenzoate.[1][2][3] Acta Crystallographica Section E (2011).[2][4] Validates the structural conformation. Link
-
Google Patents. Quinazolinone and Isoquinolinone Derivatives (WO2015060373).[2][3][4] Details the conversion of the benzoate to 6-bromo-7-methylquinazolinone. Link
Sources
Methodological & Application
Application Notes and Protocols: Optimized Bromination of Methyl 2-amino-4-methylbenzoate
Abstract
This document provides a detailed and optimized protocol for the regioselective bromination of methyl 2-amino-4-methylbenzoate. The synthesis of brominated aromatic compounds is a critical process in the development of pharmaceuticals and other fine chemicals, where they often serve as key intermediates.[1] This application note outlines a highly efficient method utilizing N-Bromosuccinimide (NBS) as the brominating agent, which offers advantages in terms of safety, selectivity, and yield over traditional methods employing liquid bromine.[2][3] The protocol is designed for researchers, scientists, and drug development professionals, providing in-depth explanations of the reaction mechanism, experimental setup, and safety considerations to ensure reliable and reproducible results.
Introduction: The Significance of Regiocontrolled Bromination
Methyl 2-amino-4-methylbenzoate is a substituted aniline derivative. The introduction of a bromine atom onto the aromatic ring of such molecules can significantly alter their biological activity and provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. The challenge in the bromination of activated aromatic systems like anilines lies in controlling the regioselectivity and preventing over-bromination due to the strong activating effect of the amino group.[4][5]
This protocol focuses on the synthesis of methyl 2-amino-5-bromo-4-methylbenzoate, a valuable building block in medicinal chemistry. The strategic placement of the bromine atom is crucial for subsequent molecular elaborations. Traditional methods often employ hazardous reagents and can lead to a mixture of products, complicating purification and reducing overall yield. The use of N-Bromosuccinimide (NBS) as a mild and selective brominating agent circumvents many of these issues.[1][2]
Mechanistic Insights: Directing Effects and Reagent Selection
The regiochemical outcome of the bromination of methyl 2-amino-4-methylbenzoate is governed by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[6][7] Conversely, the methyl ester (-CO₂CH₃) group is a deactivating group and a meta-director. The methyl (-CH₃) group is a weakly activating ortho, para-director.
In this substrate, the directing effects of the strongly activating amino group dominate, favoring substitution at the positions ortho and para to it. The position para to the amino group is already occupied by the methyl group. Therefore, the primary site of electrophilic attack will be the position ortho to the amino group and meta to the methyl ester, which is the C5 position.
N-Bromosuccinimide (NBS) is selected as the ideal brominating agent for this transformation.[2][3] It serves as a source of electrophilic bromine (Br⁺) and is safer and easier to handle than elemental bromine.[2] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can influence the regioselectivity of the bromination of anilines.[1][8]
Reaction Scheme:
Optimized Experimental Protocol
This protocol has been optimized for high yield and purity of the desired product, this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Methyl 2-amino-4-methylbenzoate | ≥98% | Commercially Available | 52727-57-8[9] |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | 128-08-5[8] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl acetate | ACS Grade | Commercially Available | 141-78-6 |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | N/A |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-4-methylbenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of substrate).[2]
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of NBS: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled solution of the aniline derivative over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Work-up:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling any chemicals.[10][11] All procedures should be conducted in a well-ventilated fume hood.[10][12]
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[2][11] Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, flush the affected area with copious amounts of water.[13]
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Handle with care and avoid exposure.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
Characterization and Expected Results
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | > 85% |
| Purity (by HPLC) | ≥ 98% |
| ¹H NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀BrNO₂). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction has gone to completion by TLC before quenching. Consider extending the reaction time. |
| Loss of product during work-up. | Ensure thorough extraction and careful handling during washing steps. | |
| Formation of Di-brominated Product | Excess NBS or elevated reaction temperature. | Use the stoichiometric amount of NBS (1.05 eq.) and maintain the reaction temperature at 0-5 °C. |
| Starting Material Remains | Insufficient NBS. | Ensure the NBS is of high purity and the correct stoichiometry is used. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the regioselective bromination of methyl 2-amino-4-methylbenzoate using N-Bromosuccinimide. By carefully controlling the reaction conditions and following the outlined safety procedures, researchers can consistently obtain the desired product in high yield and purity. This optimized protocol is a valuable tool for synthetic chemists engaged in the development of novel pharmaceutical agents and other high-value chemical entities.
References
-
Caroti, A., et al. (2007). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Canadian Journal of Chemistry, 85(10), 719-724. Available at: [Link]
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.
- BYJU'S. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. BYJU'S.
- BenchChem. (n.d.). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. BenchChem.
- ResearchGate. (n.d.). Mechanism for para-bromination of active aniline.
- Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
- Homework.Study.com. (n.d.).
- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
- Das, J., et al. (2003). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1249-1256.
- University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures. UCSB Environmental Health & Safety.
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
- Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide. Santa Cruz Biotechnology.
- BenchChem. (n.d.). Managing regioselectivity in the functionalization of the 2-aminobenzothiazole ring. BenchChem.
- Sigma-Aldrich. (2010).
- ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.
- Sigma-Aldrich. (n.d.).
- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. ChemScience.
- s d fine-chem limited. (n.d.).
- National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)
- BenchChem. (n.d.). Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Aminobenzamides. BenchChem.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- LookChem. (n.d.). methyl 2-amino-5-bromo-3-nitrobenzoate | CAS No.636581-61-8 Synthetic Routes. LookChem.
- Chemistry LibreTexts. (2023). 15.
- The Organic Chemistry Tutor. (2023).
- ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine.
Sources
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- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. 2-アミノ-5-ブロモ安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Using Methyl 2-amino-5-bromo-4-methylbenzoate
Introduction: The Strategic Importance of Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] This reaction's mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents have cemented its role in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] Biaryl and heteroaryl moieties, the primary products of Suzuki couplings, are prevalent structural motifs in a vast array of biologically active compounds and advanced materials.[5]
Methyl 2-amino-5-bromo-4-methylbenzoate is a particularly valuable and versatile building block. The strategic placement of the bromine atom facilitates the introduction of a wide range of aryl and heteroaryl substituents via the Suzuki coupling. This allows for the generation of a diverse library of methyl 5-aryl-2-amino-4-methylbenzoate derivatives. These derivatives serve as critical intermediates in the synthesis of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[6] The presence of both an amino group and a methyl ester provides additional handles for subsequent chemical modifications, further enhancing its synthetic utility.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in Suzuki coupling reactions. It delves into the reaction mechanism, offers detailed experimental protocols, and provides insights for troubleshooting and optimization.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > OTf >> Cl.[10]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base is critical and can significantly influence the reaction rate and yield.[12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Reagents for ester hydrolysis of Methyl 2-amino-5-bromo-4-methylbenzoate
An Application Guide to the Reagents for Ester Hydrolysis of Methyl 2-amino-5-bromo-4-methylbenzoate
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the selection of reagents and protocols for the hydrolysis of this compound to its corresponding carboxylic acid, 2-amino-5-bromo-4-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecular scaffolds.
The structure of the starting material presents unique challenges, primarily due to the steric hindrance around the ester's carbonyl group, which is flanked by both an amino and a methyl group in the ortho positions. This guide explains the causality behind experimental choices, offering a selection of protocols from robust, standard procedures to more specialized methods for challenging substrates.
Core Principles and Mechanistic Considerations
The hydrolysis of an ester to a carboxylic acid can be achieved under acidic or basic conditions.[1]
-
Acid-Catalyzed Hydrolysis : This is the reverse of a Fischer esterification. The reaction is an equilibrium process, and to drive it to completion, a large excess of water is required.[2] For a substrate containing a basic amino group, such as this compound, the amino group would be protonated by the strong acid catalyst. While this might increase the electrophilicity of the carbonyl carbon, it complicates the reaction and product isolation.
-
Base-Catalyzed Hydrolysis (Saponification) : This is the most common and generally preferred method for this type of transformation.[3] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4] This process is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by a strong base to form a carboxylate salt.[4] To isolate the desired product, a final acidic workup is required to protonate the carboxylate.
A notable feature of this specific substrate is the ortho-amino group, which can participate in the reaction. Studies on 2-aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base, catalyzing the hydrolysis by activating a water molecule for nucleophilic attack.[5][6][7] This can result in an enhanced hydrolysis rate compared to esters lacking this feature, especially in a pH-independent range (typically pH 4-8).[5][6][8]
Reagent Selection: A Comparative Analysis
The primary challenge in the hydrolysis of this compound is overcoming the steric hindrance and ensuring adequate solubility of the starting material. The choice of base and solvent system is therefore critical for an efficient and high-yielding reaction.
| Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Aqueous Methanol, Ethanol, or THF; Reflux | Cost-effective, robust, widely used. Irreversible reaction ensures high conversion.[9][10] | May require harsh conditions (high temperatures, long reaction times) for sterically hindered esters.[11] Poor solubility of the substrate in purely aqueous NaOH may require a co-solvent.[9] |
| Lithium Hydroxide (LiOH) | THF/Water or THF/Methanol/Water; Room Temp to Reflux | Often more effective for sterically hindered esters where NaOH/KOH fail.[3][11] Can sometimes be used under milder conditions. May offer improved selectivity in multifunctional compounds.[3][9] | More expensive than NaOH/KOH. Lithium waste streams require careful management.[9] |
| Alternative Systems (e.g., t-BuNH₂/LiBr) | Methanol/Water; Reflux | Milder conditions may preserve sensitive functional groups. The Lewis acidity of Li⁺ can activate the carbonyl group toward nucleophilic attack.[12] | Multi-component system adds complexity. May not be as generally applicable or cost-effective for simple hydrolysis. |
| Potassium Trimethylsilanolate (TMSOK) | Anhydrous THF; 80 °C | A strong, non-hydroxidic base that is highly effective for cleaving hindered methyl esters.[13] | Reagent is moisture-sensitive and more expensive. Requires anhydrous conditions. |
Experimental Protocols
Protocol 1: Standard Saponification using Sodium Hydroxide
This protocol is a robust and cost-effective starting point for the hydrolysis of this compound. The use of methanol as a co-solvent is crucial to ensure the solubility of the ester starting material.[10]
Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 13. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 2-amino-5-bromo-4-methylbenzoate Synthesis
Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 2-amino-5-bromo-4-methylbenzoate (CAS: 850375-06-3 / Analogous Scaffolds)[1]
Executive Summary: The Yield Bottleneck
The synthesis of This compound presents a classic "activation conflict" in aromatic substitution. The presence of the amino group (strong activator) and the methyl group (weak activator) on the benzoate core creates a highly electron-rich ring.[1]
The Primary Yield Killer: Regioselectivity and Over-bromination.[1] Because the ring is highly activated, standard bromination protocols often lead to:
-
3,5-Dibromination: The reaction does not stop at the mono-bromo stage.[1]
-
Regio-scrambling: Bromination at the sterically crowded 3-position (between amino and methyl), though less favored, becomes significant at higher temperatures.[1]
-
Oxidative Tars: The amino group is susceptible to oxidation by aggressive brominating agents (like elemental
), leading to dark, tarry impurities that trap product.
This guide focuses on the Bromination of Methyl 2-amino-4-methylbenzoate using N-Bromosuccinimide (NBS) as the critical quality attribute (CQA) for yield improvement.
Module 1: Critical Process Parameters (Bromination)
Q: Why is my yield stalling at 50-60% despite full conversion of the starting material?
A: You are likely losing product to the 3,5-dibromo impurity or oxidative decomposition .[1] The amino group activates the ring so strongly that once the 5-bromo product forms, it is still reactive enough to accept a second bromine atom at the 3-position.[1]
The Fix: Switch to NBS with Cryogenic Control.
Do not use elemental bromine (
Optimized Protocol (NBS Method)
| Parameter | Recommendation | Scientific Rationale |
| Reagent | NBS (N-Bromosuccinimide) | Provides a low, steady concentration of bromonium ions ( |
| Solvent | DMF or Acetonitrile (MeCN) | DMF promotes the polar mechanism of NBS. MeCN is easier to remove during workup.[1] Avoid protic solvents like MeOH which can lead to side reactions.[1] |
| Temperature | -10°C to 0°C | CRITICAL. The 4-methyl group increases ring reactivity compared to the non-methylated analog.[1] Low temp suppresses the activation energy for the unwanted 3-position attack.[1] |
| Stoichiometry | 0.95 - 0.98 eq. | Never use excess NBS. It is better to leave 5% starting material (easy to separate) than to form 5% dibromo impurity (very hard to separate). |
Step-by-Step Workflow
-
Dissolve Methyl 2-amino-4-methylbenzoate (1.0 eq) in DMF (5-10 volumes).
-
Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.
-
Dissolve NBS (0.95 eq) in DMF (2 volumes).
-
Slow Addition: Add the NBS solution dropwise over 60-90 minutes. Do not dump it in.
-
Monitor by HPLC/TLC every 30 minutes.[1]
-
Quench: As soon as NBS is consumed, quench with 10% Aqueous Sodium Thiosulfate (
) to destroy any trace active bromine.
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways and where yield is lost.
Caption: Kinetic competition between the desired 5-bromo product and the thermodynamic sink of 3,5-dibromination.[1]
Module 3: Purification & Workup Strategy
Q: The product is co-eluting with the dibromo impurity on TLC/Column. How do I separate them?
A: Chromatographic separation of mono-bromo and di-bromo anilines is notoriously difficult due to similar polarity (Rf values).[1] Recrystallization is the superior method here. [1]
Troubleshooting the Workup:
-
Aqueous Wash: After quenching with thiosulfate, dilute with Ethyl Acetate (EtOAc) and wash extensively with water to remove DMF. Residual DMF will prevent crystallization.[1]
-
Recrystallization Solvent:
-
System: Ethanol/Water or Methanol/Water.[1]
-
Logic: The dibromo impurity is significantly more lipophilic (less soluble in polar solvents) than the mono-bromo target.[1]
-
Procedure: Dissolve crude solid in hot Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to room temperature, then to 4°C. The target product should crystallize as light beige needles. The dibromo impurity often stays in the mother liquor or precipitates first (if highly concentrated)—filtration timing is key.[1]
-
Module 4: Alternative Route (Esterification)
Q: Bromination is failing. Can I switch the order of steps?
A: Yes. If the amino-ester bromination is uncontrollable, perform the bromination on the Free Acid first, then esterify.[1]
Route: 2-amino-4-methylbenzoic acid
Why this helps: The carboxylic acid group is electron-withdrawing (deactivating).[1] While the amino group still activates, the overall ring electron density is slightly lower, making the reaction more controllable than the ester.
Esterification Protocol (Thionyl Chloride Method):
Avoid Fischer Esterification (
-
Suspend 2-amino-5-bromo-4-methylbenzoic acid in dry Methanol (MeOH).
-
Cool to 0°C.
-
Add Thionyl Chloride (
, 1.5 eq) dropwise. (Exothermic! Gas evolution). -
Reflux for 4-6 hours.
-
Workup: Evaporate MeOH, neutralize with saturated
.
FAQ: Rapid Fire Troubleshooting
| Symptom | Diagnosis | Immediate Action |
| Reaction turns black/dark purple. | Oxidation of the aniline amine.[1] | Ensure inert atmosphere ( |
| Starting material remains, but adding more NBS causes impurities. | Reaction stalling due to HBr buildup (if using Br2) or equilibrium. | Do not add excess NBS.[1] Accept the conversion, work up, and recycle the starting material via column chromatography.[2] |
| Product is an oil, not a solid. | Solvent entrapment or impurities. | Rotovap down with Toluene (azeotrope) to remove DMF/Acetic acid traces. Scratch flask with glass rod to induce nucleation.[1] |
| Yield is <30%. | Likely hydrolysis of the ester.[1] | Check water content in your solvent.[1] If using NBS, ensure the DMF is anhydrous. |
References
-
BenchChem. (2025).[1][3][4] A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl 2-amino-5-bromobenzoate Product Analysis and Safety Data. Retrieved from [1]
-
Hoover, J. M., & Stahl, S. S. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250.[1] (Demonstrates NBS bromination control on similar amino-aryl scaffolds). Retrieved from [1]
-
National Institutes of Health (NIH). (2011). Crystal structure of Methyl 2-amino-5-bromobenzoate. PMC. Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in Suzuki coupling of bromo-benzoates
Ticket ID: SUZ-BB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Side Reactions in Bromo-Benzoate Couplings
Executive Summary: The "Ester Dilemma"
Coupling bromo-benzoates presents a specific chemoselective challenge: The Ester Dilemma . The basic conditions required to activate the boronic acid for transmetallation are often sufficient to hydrolyze the ester (saponification).
If you use a base that is too strong (e.g., hydroxides), you lose the ester. If you use a base that is too weak (e.g., bicarbonates) or exclude water entirely without adjusting the ligand, the transmetallation step becomes kinetically inaccessible, stalling the catalytic cycle.
This guide provides a systematic workflow to diagnose the failure mode and select the correct "Goldilocks" conditions.
Diagnostic Triage: Identify Your Failure Mode
Before altering conditions, analyze your crude reaction mixture (LCMS/NMR) to classify the failure.
Figure 1: Diagnostic logic tree for classifying reaction failure based on crude analysis.
Issue Resolution Guides
Issue A: Hydrolysis (The Ester is turning into Acid)
Symptoms: High consumption of bromo-benzoate, low yield of product, presence of carboxylic acid peak in LCMS.
Root Cause: The base is too nucleophilic (e.g.,
The Fix: The Anhydrous "Shuttle" Protocol
Switch to an anhydrous system using Potassium Phosphate (
Protocol:
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Base:
(finely ground, 3.0 equiv). -
Catalyst:
(3-5 mol%). -
Additive: 3Å Molecular Sieves (activated).
-
Temperature: 80-100 °C.
Why this works:
Issue B: Protodeboronation (The Boron is disappearing)
Symptoms: Bromo-benzoate remains unreacted; Boronic acid is consumed; "H-Ar" byproduct observed. Root Cause: Base-catalyzed hydrolytic C-B bond cleavage. This is accelerated by electron-rich or heteroaryl boronic acids and bulky phosphine ligands [2].
The Fix: Controlled Release Strategy If the boronic acid is unstable, you must keep its standing concentration low or use a protected surrogate.
Protocol Options:
-
Option 1 (Slow Addition): Dissolve the boronic acid in the solvent and add it via syringe pump over 2 hours to the hot reaction mixture.
-
Option 2 (Surrogates): Replace the boronic acid with a Potassium Organotrifluoroborate (
) . These hydrolyze slowly in situ to release the active species, preventing the "flood" of boronic acid that leads to degradation [3].
Issue C: Catalyst Stall (Nothing is happening)
Symptoms: Both starting materials remain.
Root Cause: Oxidative Addition (OA) failure. Bromo-benzoates are generally activated, but if the ring is electron-rich or sterically crowded,
The Fix: Ligand Switch Switch to electron-rich, bulky ligands that facilitate OA and prevent catalyst deactivation.
| Catalyst System | Best Use Case | Notes |
| Simple substrates | Air sensitive. Often fails for hindered esters. | |
| Standard Recommendation | Robust, resists dechelation. Excellent for esters. | |
| XPhos Pd G4 | Sterically hindered / Cl- | High activity. Expensive. Use for "tough" cases. |
Technical Deep Dive: The Mechanism of Interference
Understanding where the failure occurs in the cycle allows for precise troubleshooting.
Figure 2: Suzuki catalytic cycle highlighting critical control points for ester hydrolysis and protodeboronation.
Reference Data: Base Selection Matrix
Select your base based on the pKa and the sensitivity of your ester.
| Base | pKa (conj. acid) | Strength | Risk to Ester | Recommended Solvent |
| 10.3 | Moderate | Medium | Toluene/Water or DME/Water | |
| 10.3 | Moderate | Medium | DMF or Dioxane/Water | |
| 12.3 | Strong* | Low (in Anhydrous) | Dioxane (Anhydrous) | |
| ~3.2 (HF) | Weak | Very Low | THF or DMF | |
| 15.7 | Very Strong | High | Do not use with benzoates |
*Note: While phosphate is basic, its low solubility in organic solvents and kinetic profile make it safer for esters than carbonates in anhydrous conditions.
FAQ: Frequently Asked Questions
Q: Can I use DMF as a solvent?
A: Yes, but be cautious. DMF can decompose to dimethylamine at high temperatures (
Q: My reaction turns black immediately. Is this bad? A: Rapid formation of "Pd black" indicates catalyst decomposition (precipitation of bulk metal). This usually means your ligand is not stabilizing the Pd(0) species effectively. Switch to a bidentate ligand like dppf or a Buchwald precatalyst (e.g., XPhos Pd G4), which are much more stable against aggregation.
Q: Why do you recommend
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sherrill, W. M., & Seacat, A. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[2] Journal of the American Chemical Society.[1][3] Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources. Link
Sources
Technical Support Center: Purification of Methyl 2-amino-5-bromo-4-methylbenzoate
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 2-amino-5-bromo-4-methylbenzoate and encountering challenges with regioisomeric impurities. This document provides in-depth troubleshooting advice and detailed protocols to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely regioisomeric impurities in a synthesis of this compound?
A1: The primary regioisomeric impurity of concern during the synthesis of this compound is typically Methyl 2-amino-3-bromo-4-methylbenzoate . This arises from the electrophilic bromination of the precursor, Methyl 2-amino-4-methylbenzoate, where bromine can add to the position ortho to the activating amino group, in addition to the desired para position. The presence of the activating methyl group can also influence the substitution pattern.
Q2: My TLC analysis shows a single spot. Does this confirm the purity of my product?
A2: Not necessarily. Regioisomers often have very similar polarities, leading to identical or nearly identical Rf values in standard thin-layer chromatography (TLC) systems.[1] Co-elution is a common issue. To better resolve potential isomers, it is advisable to experiment with different solvent systems of varying polarities and even consider two-dimensional TLC. For more definitive analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[2][3]
Q3: Can I remove regioisomers by simple recrystallization?
A3: Fractional recrystallization can be an effective method for separating regioisomers if there is a sufficient difference in their crystal packing and solubility in a particular solvent.[4] The success of this technique is highly dependent on the solvent system chosen. It often requires careful optimization of solvent composition and temperature gradients. For this compound, recrystallization from methanol has been reported for purification, suggesting it as a good starting point for optimization.[5]
Q4: What are the most effective chromatographic techniques for separating aromatic amine isomers?
A4: Column chromatography is a widely used and effective technique.[6] For challenging separations of aromatic amine isomers, several strategies can be employed:
-
Modified Stationary Phases: Using silica gel impregnated with metal salts (e.g., cadmium or copper) or crown ethers can enhance selectivity by exploiting differences in the isomers' abilities to form complexes.[3][7][8]
-
pH Modification: Adding a small amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can alter the ionization state of the amino group, potentially leading to better separation.[1]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution compared to standard column chromatography.[9]
Troubleshooting Guide: Removing Regioisomers from this compound Mixtures
This section provides detailed protocols and troubleshooting advice for the purification of this compound.
Initial Assessment: Identifying the Presence of Regioisomers
Before proceeding with purification, it is crucial to confirm the presence of regioisomeric impurities.
Recommended Analytical Techniques:
| Technique | Key Considerations |
| ¹H NMR | Look for minor sets of peaks in the aromatic region that do not correspond to the desired product. The coupling patterns and chemical shifts of the aromatic protons will differ between regioisomers. |
| HPLC | Develop a method using a C18 column with a mobile phase such as acetonitrile/water or methanol/water. Gradient elution may be necessary to resolve closely eluting peaks. |
| GC-MS | Gas chromatography can effectively separate volatile isomers.[2] The mass spectrometer will confirm that the separated peaks have the same mass, characteristic of isomers. |
Purification Strategy 1: Fractional Recrystallization
This method is often the first line of approach due to its simplicity and scalability.
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures. Good candidates for recrystallization are solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated. Based on literature, methanol is a promising starting point.[5] Other potential solvents include ethanol, isopropanol, and mixtures of ethyl acetate/hexanes.
-
Dissolution: In a flask, dissolve the crude this compound mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals and can enhance the separation of isomers.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure desired product.
-
Cooling to Lower Temperatures: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield of the less soluble isomer.
-
Isolation and Analysis: Isolate the crystals by filtration and wash them with a small amount of the cold recrystallization solvent. Analyze the purity of the crystals and the mother liquor by an appropriate analytical technique (e.g., HPLC or ¹H NMR).
-
Iterative Process: If the initial recrystallization does not yield a product of the desired purity, a second recrystallization of the obtained crystals may be necessary.
Troubleshooting Fractional Recrystallization
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the chosen solvent is not appropriate. | Concentrate the solution by evaporating some of the solvent. Try a different solvent or a mixture of solvents. |
| Product oils out instead of crystallizing | The boiling point of the solvent may be too high, or the product is melting. | Use a lower-boiling solvent. Ensure the product is not melting at the temperature of the hot solvent. |
| Purity does not improve significantly | The regioisomers have very similar solubilities in the chosen solvent. | Experiment with different solvent systems. Consider a multi-solvent system where one solvent is a good solvent and the other is a poor solvent. |
Purification Strategy 2: Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography is the preferred method.
dot
Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol:
-
TLC Optimization: The key to a successful column separation is finding a mobile phase that provides good separation on a TLC plate.
-
Start with a non-polar solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.
-
Gradually increase the polarity until the Rf value of your target compound is between 0.2 and 0.4.
-
To improve the separation of basic compounds like aromatic amines, consider adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase. This can reduce tailing and improve resolution.[1]
-
-
Column Packing:
-
Choose a column with an appropriate diameter and length for the amount of material you need to purify.
-
Pack the column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions of a consistent volume. The size of the fractions will depend on the scale of your separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your desired product and which, if any, contain the undesired regioisomer.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Column Chromatography
| Issue | Potential Cause | Suggested Solution |
| Poor separation of isomers | The chosen mobile phase is not selective enough. | Re-optimize the mobile phase using TLC. Try adding modifiers like triethylamine or acetic acid.[1] Consider using a different stationary phase, such as alumina or a modified silica gel. |
| Compound is stuck on the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Tailing of spots on TLC and column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[1] |
| Cracked or channeled column packing | Improper column packing. | Repack the column carefully, ensuring a uniform slurry and gentle settling of the stationary phase. |
Logical Troubleshooting Flowchart
dot
Caption: A logical flowchart for troubleshooting the purification process.
References
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[10]arene Stationary Phase. ACS Publications. Available at:
- Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. AKJournals.
- Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, Oxford Academic.
- HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online.
- Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, ACS Publications.
- A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Benchchem.
- Methyl 2-amino-5-bromobenzoate. Academia.edu.
- Methyl 2-amino-5-bromobenzoate 96 52727-57-8. Sigma-Aldrich.
- 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.
- Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
- Methyl 2-amino-5-bromobenzoate. ResearchGate.
- Method for producing 3-bromomethylbenzoic acids. Google Patents.
- Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate.
- Methyl 4-aminobenzoate synthesis. ChemicalBook.
- Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. Google Patents.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 5. (PDF) Methyl 2-amino-5-bromobenzoate [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Functional Group Analysis: FT-IR and its Alternatives for Methyl 2-amino-5-bromo-4-methylbenzoate
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Methyl 2-amino-5-bromo-4-methylbenzoate, a substituted anthranilate derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its efficacy and reaction pathways are dictated by the interplay of its constituent functional groups: a primary aromatic amine, a methyl ester, and a halogenated aromatic ring. Verifying the integrity of these groups is a critical step in quality control and reaction monitoring.
This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other key analytical techniques for the functional group analysis of this compound. As senior application scientists, our goal is not merely to present protocols, but to instill a deeper understanding of the causality behind methodological choices, ensuring robust and reliable analytical outcomes.
The Cornerstone Technique: FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive method for identifying functional groups in a molecule.[1] The technique operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending), resulting in a unique spectral fingerprint of the molecule.[1][2]
Predicted FT-IR Spectral Features of this compound
The structure of this compound presents several key functional groups whose vibrational modes can be predicted. The presence of an additional methyl group at the 4-position, compared to its close analog Methyl 2-amino-5-bromobenzoate, will introduce characteristic C-H stretching and bending vibrations.[3][4]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Characteristics |
| Primary Aromatic Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Two sharp, medium-intensity bands.[5][6] Aromatic amines often show these bands at slightly higher frequencies than aliphatic amines.[7] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong, sharp absorption.[5] | |
| C-N Stretch | 1335 - 1250 | Strong intensity in aromatic amines.[5] | |
| Aromatic Ester (-COOCH₃) | C=O Carbonyl Stretch | 1730 - 1715 | Very strong and sharp. Conjugation with the aromatic ring lowers the frequency compared to aliphatic esters.[8][9] |
| C-O Stretch (Asymmetric & Symmetric) | 1300 - 1000 | Two or more strong, distinct bands, part of the "Rule of Three" for esters.[8][9] | |
| Substituted Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp peaks.[10] |
| Aromatic C=C Ring Stretch | 1600 & 1500 (approx.) | Two to three bands of variable intensity. | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong bands whose positions are indicative of the substitution pattern on the ring. | |
| Bromo-Aromatic Group | C-Br Stretch | Below 690 | The C-X stretching vibration frequency decreases as the mass of the halogen increases.[11] This peak may be outside the range of standard mid-IR detectors. |
| Methyl Group (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2960 - 2850 | Medium to weak absorptions.[10][12] |
| C-H Bending (Asymmetric & Symmetric) | 1450 & 1375 (approx.) | Variable intensity. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The choice of sampling technique is critical for obtaining a reliable spectrum of a solid sample like this compound. Attenuated Total Reflectance (ATR) has become the predominant method due to its minimal sample preparation.[13][14][15]
Methodology: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric H₂O and CO₂. The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.[16]
-
-
Sample Preparation & Application:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.[16]
-
Apply consistent pressure using the instrument's pressure clamp. This is a critical step to ensure good contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively.[15][16]
-
-
Data Acquisition:
-
Data Processing & Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if comparing the spectrum to a library of transmission spectra.[14]
-
Identify the key absorption bands and compare them to the expected values in the table above to confirm the presence of the amine, ester, and aromatic functionalities.
-
Workflow for FT-IR Analysis
Caption: Experimental workflow for ATR-FT-IR analysis.
Comparative Analytical Techniques
While FT-IR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary information. Here, we compare FT-IR with other powerful analytical techniques.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that provides information about molecular structure.[19] It relies on the inelastic scattering of monochromatic light (from a laser), whereas FT-IR is based on the absorption of light.[2][17]
-
Principle: Raman is sensitive to changes in a molecule's polarizability, while FT-IR is sensitive to changes in the dipole moment.[2]
-
Strengths vs. FT-IR:
-
Symmetry and Non-Polar Bonds: Raman is particularly sensitive to non-polar, symmetric bonds (e.g., C-C, C=C, C≡C) that are often weak or silent in FT-IR.[2]
-
Aqueous Samples: Water is a very weak Raman scatterer, making it an excellent solvent for Raman analysis, whereas it has a strong IR absorption that can obscure other signals.[20]
-
Sample Preparation: Often requires little to no sample preparation.[2]
-
-
Limitations:
For this compound, Raman would be complementary, providing strong signals for the aromatic ring's C=C bonds and the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise atomic connectivity and 3D structure of an organic molecule.[21][22] It provides information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are influenced by their local electronic environment.[21]
-
Strengths vs. FT-IR:
-
Structural Detail: While FT-IR identifies what functional groups are present, NMR shows how they are connected. It can distinguish between isomers, which FT-IR often cannot.[21]
-
Quantitative Analysis: The area under an NMR peak is directly proportional to the number of nuclei it represents, making it inherently quantitative.[21]
-
-
Expected NMR Features for the Target Molecule:
-
¹H NMR: Distinct signals would be observed for the amine protons (-NH₂), the aromatic protons (with specific splitting patterns indicating their relative positions), the methyl ester protons (-OCH₃), and the aromatic methyl protons (-CH₃). Aromatic protons typically appear in the 6.5-8.0 ppm range.[23][24]
-
¹³C NMR: A unique signal for each carbon atom in a different chemical environment would confirm the carbon skeleton. Aromatic carbons typically absorb in the 120-150 ppm range.[23][24]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[25][26] It is the definitive technique for determining the molecular weight of a compound.
-
Principle: A sample is ionized, and the resulting ions are separated by a mass analyzer based on their m/z ratio and then detected.[25][26]
-
Strengths vs. FT-IR:
-
Molecular Weight: Provides the exact molecular weight, a fundamental piece of information that FT-IR cannot offer.[25][27]
-
Structural Clues from Fragmentation: "Hard" ionization techniques like Electron Ionization (EI) cause the molecular ion to break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns can provide significant structural information.[28][29]
-
Sensitivity: MS is an extremely sensitive technique, capable of detecting substances at very low concentrations.[26]
-
For this compound, MS would confirm its molecular weight (244.08 g/mol for the most common isotopes) and the presence of bromine due to the characteristic isotopic pattern of Br (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Comparative Summary
| Technique | Principle | Information Provided | Strengths | Limitations |
| FT-IR Spectroscopy | Infrared Absorption | Functional Groups | Fast, non-destructive, excellent for polar bonds (C=O, N-H).[1][19] | Limited structural connectivity information, difficult for aqueous samples. |
| Raman Spectroscopy | Inelastic Light Scattering | Functional Groups, Skeletal Vibrations | Excellent for non-polar/symmetric bonds,[2] ideal for aqueous solutions, minimal sample prep.[2] | Fluorescence interference,[2] weaker signal than FT-IR for many groups.[17] |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Atomic Connectivity, 3D Structure | Unambiguous structure determination,[21] distinguishes isomers, quantitative. | Lower sensitivity, more expensive instrumentation, longer acquisition times. |
| Mass Spectrometry | Mass-to-Charge Ratio of Ions | Molecular Weight, Elemental Formula, Fragmentation Patterns | Extremely sensitive,[26] definitive molecular weight determination.[27] | Destructive, provides inferred structural data (not direct connectivity). |
Interrelation of Analytical Techniques
Caption: Relationship between techniques for structural elucidation.
Conclusion
For the routine analysis and confirmation of functional groups in this compound, FT-IR spectroscopy stands out as the primary technique due to its speed, simplicity, and direct diagnostic power. The expected spectral features—prominent N-H stretches, a strong carbonyl absorption, and characteristic C-O and aromatic bands—provide a robust fingerprint for the molecule.
However, for comprehensive characterization, particularly in a research and drug development setting, a multi-technique approach is indispensable. Raman spectroscopy offers complementary vibrational data, NMR spectroscopy provides the definitive structural blueprint, and Mass Spectrometry confirms the molecular weight and elemental composition. The judicious application of these techniques, guided by an understanding of their fundamental principles and relative strengths, forms the bedrock of rigorous chemical analysis.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Available from: [Link]
-
Sample preparation for FT-IR. University of the West Indies at Mona, Jamaica. Available from: [Link]
-
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024, March 12). Available from: [Link]
-
Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (2021, December 7). Available from: [Link]
-
Difference between FTIR and Raman Spectroscopy - Rocky Mountain Labs. (2023, October 20). Available from: [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. Available from: [Link]
-
Guide to FT-IR Spectroscopy - Bruker. Available from: [Link]
-
IR: amines. University of Calgary. Available from: [Link]
-
Infrared Spectroscopy - CDN. Illinois State University. Available from: [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. Available from: [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. Available from: [Link]
-
Influence of Solvents on IR Spectrum of Aromatic Amines. (2025, August 10). ResearchGate. Available from: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available from: [Link]
-
Glassford, S. E., Byrne, B., & Kazarian, S. G. Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral, Imperial College London. Available from: [Link]
-
What is Mass Spectrometry? - Broad Institute. Available from: [Link]
-
FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (2023). ACS Omega. Available from: [Link]
-
Stanciu, I. (2026, February 3). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science. Available from: [Link]
-
FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015, October 12). Thermo Fisher Scientific. Available from: [Link]
-
IR vs Raman Spectroscopy | Advantages & Limitations - Mettler Toledo. Available from: [Link]
-
Mass Spectrometry: A Powerful Analytical Tool for Molecular Analysis - Plasmion GmbH. Available from: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. Available from: [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Available from: [Link]
-
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online. Available from: [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Available from: [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022, March 15). IJTSRD. Available from: [Link]
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-5-bromo-4-methylbenzoate
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation pattern observed in a mass spectrum provides a veritable fingerprint of a molecule, offering profound insights into its constituent parts and their connectivity. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Methyl 2-amino-5-bromo-4-methylbenzoate, a substituted aromatic ester of interest in synthetic chemistry and pharmaceutical research.
The Molecular Ion: A Tale of Two Isotopes
The initial and most telling feature in the mass spectrum of this compound (C₉H₁₀BrNO₂) is the molecular ion peak (M⁺˙). Due to the presence of a bromine atom, this will not be a single peak but a characteristic doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in two molecular ion peaks separated by two mass-to-charge units (m/z), with a roughly 1:1 intensity ratio.[1]
-
[M]⁺˙: Comprising the ⁷⁹Br isotope, with a calculated m/z of 243.
-
[M+2]⁺˙: Comprising the ⁸¹Br isotope, with a calculated m/z of 245.
The observation of this isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.
Electron Ionization (EI) Fragmentation: A Cascade of Cleavages
Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. The fragmentation of this compound will be governed by the relative stability of the resulting fragment ions, with cleavages occurring at the most labile bonds.
Key Predicted Fragmentation Pathways under EI:
-
Loss of the Methoxy Radical (•OCH₃): This is a hallmark fragmentation pathway for methyl esters.[3][4] The molecular ion will readily lose a methoxy radical (mass = 31) to form a highly stable acylium ion. This will be a prominent peak in the spectrum.
-
m/z 212/214 (from M⁺˙ - 31)
-
-
Loss of the Methyl Radical (•CH₃): While less favorable than the loss of the methoxy group, cleavage of the methyl group from the ester can also occur.
-
m/z 228/230 (from M⁺˙ - 15)
-
-
Cleavage of the Ester Group: The entire ester group can be lost, leading to a brominated aminotoluene radical cation.
-
Loss of •COOCH₃ (mass = 59): m/z 184/186
-
Loss of CH₃OH (methanol, mass = 32) via rearrangement: m/z 211/213
-
-
Fragmentation of the Aromatic Ring: Aromatic rings are generally stable, but can undergo fragmentation, especially after initial cleavages.[5] The acylium ion (m/z 212/214) can subsequently lose carbon monoxide (CO, mass = 28).
-
m/z 184/186 (from m/z 212/214 - 28)
-
The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.
Caption: Predicted Electron Ionization Fragmentation Pathways.
Electrospray Ionization (ESI) Fragmentation: A Softer Touch
Electrospray ionization is a "soft" ionization technique that typically results in less fragmentation than EI. The primary species observed will be the protonated molecule, [M+H]⁺.
-
[M+H]⁺: m/z 244/246
Collision-induced dissociation (CID) in the gas phase (MS/MS) would be required to induce fragmentation of the protonated molecule. The fragmentation patterns in ESI-MS/MS are often different from EI due to the different nature of the precursor ion (an even-electron species in ESI versus an odd-electron radical cation in EI).
Key Predicted Fragmentation Pathways under ESI-MS/MS:
-
Loss of Methanol (CH₃OH): A common loss from protonated esters is the neutral loss of the corresponding alcohol.
-
m/z 212/214 (from [M+H]⁺ - 32)
-
-
Loss of Ammonia (NH₃): The amino group can be lost as a neutral ammonia molecule.
-
m/z 227/229 (from [M+H]⁺ - 17)
-
The following diagram illustrates the predicted primary fragmentation pathways under electrospray ionization with collision-induced dissociation.
Caption: Predicted ESI-MS/MS Fragmentation Pathways.
Comparative Analysis with Structurally Similar Compounds
To bolster our predictions, we can compare the expected fragmentation of this compound with the known fragmentation of similar molecules.
| Compound | Key Fragmentation Pathways | Supporting Observations |
| Methyl Benzoate | Loss of •OCH₃ (m/z 105) is a dominant peak. Further loss of CO from the benzoyl cation (m/z 105) to give the phenyl cation (m/z 77) is also observed.[3] | This supports the prediction of the loss of the methoxy group as a major fragmentation pathway for our target molecule. |
| Methyl 2-bromobenzoate | The NIST database shows a prominent peak for the loss of •OCH₃.[6] The bromine isotopic pattern is clearly visible in the molecular ion and fragment ions. | This reinforces the expected fragmentation of the ester group and the characteristic bromine signature. |
| Bromo-substituted Aromatics | The presence of a bromine atom leads to the characteristic M/M+2 isotopic pattern.[1][7][8] | This is a foundational principle for identifying our target molecule. |
| Substituted Anilines | Fragmentation can involve the loss of HCN or H₂CN from the aromatic ring, although this is often a minor pathway. | While possible, this is likely to be a less significant fragmentation route compared to the cleavage of the ester group. |
Experimental Protocol: A Blueprint for Analysis
For researchers seeking to experimentally verify these predictions, the following protocol outlines a standard approach for analyzing this compound by mass spectrometry.
1. Sample Preparation:
- Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- For ESI, dilute the sample further to a concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and water, with the addition of 0.1% formic acid to promote protonation.
2. Mass Spectrometry Analysis (EI):
- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the analyte.
- Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 280°C) to ensure elution of the compound.
- Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.
3. Mass Spectrometry Analysis (ESI):
- Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- LC Column: A C18 reversed-phase column is appropriate.
- Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically used.
- MS/MS Analysis: Perform collision-induced dissociation (CID) on the protonated molecule ([M+H]⁺) at various collision energies to observe the fragmentation pattern.
Conclusion
By systematically applying the fundamental principles of mass spectrometry and drawing comparisons with well-characterized analogous compounds, we have constructed a detailed and reliable predictive guide to the fragmentation pattern of this compound. The characteristic bromine isotopic doublet, coupled with the predictable fragmentation of the methyl ester and the aromatic ring, provides a robust set of identifiers for this molecule. This guide serves as a valuable resource for researchers in the accurate identification and structural elucidation of this and other related compounds, underscoring the predictive power of mass spectrometry in modern chemical analysis.
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Leung, H. W., & Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(21), 3439-3447. [Link]
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Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1773. [Link]
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A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Methyl Anthranilate Derivatives in Cross-Coupling Reactions
Abstract
For researchers in medicinal chemistry and drug development, halogenated methyl anthranilate derivatives are indispensable building blocks for creating diverse molecular architectures. The choice between a bromo- or iodo-substituent is often a critical decision point in synthesis design, with significant implications for reaction efficiency, catalyst selection, and overall yield. This in-depth guide provides a nuanced comparison of the reactivity of these two key intermediates, moving beyond simplistic assumptions to explore the underlying mechanistic principles and critical, field-proven experimental exceptions that govern their performance in palladium-catalyzed cross-coupling reactions. We will dissect the kinetics of the catalytic cycle, provide quantitative data, and offer detailed experimental protocols to empower scientists to make informed, data-driven decisions in their synthetic strategies.
The Theoretical Framework: Why Aryl Iodides are Generally More Reactive
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is a foundational principle in organic synthesis.[1][2] This difference is rooted in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond and its impact on the rate-determining step of the catalytic cycle: oxidative addition.
The catalytic cycle begins when a low-valent palladium(0) complex inserts into the C-X bond of the aryl halide, forming a Pd(II) intermediate. This oxidative addition step is typically the slowest phase of the entire process and thus dictates the overall reaction rate.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
The energy required to break the C-X bond is a critical component of the activation energy for oxidative addition. As shown in the table below, the C-I bond is significantly weaker than the C-Br bond.
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| C-I | ~213 | ~51 |
| C-Br | ~285 | ~68 |
| C-Cl | ~327 | ~78 |
| C-F | ~485 | ~116 |
| Data sourced from multiple references.[3][4] |
This lower bond energy means that less energy is required to cleave the C-I bond, resulting in a faster rate of oxidative addition and, consequently, a more rapid overall cross-coupling reaction. This principle generally holds true, making iodo-methyl anthranilate the more reactive and often preferred substrate for achieving high conversion in shorter reaction times or at lower temperatures.
An Expert's Insight: When the General Rule Fails
While the BDE argument provides a robust general rule, experienced practitioners know that the complexities of a catalytic cycle can lead to counterintuitive outcomes. The choice of ligand and reaction temperature can alter the rate-determining step, leading to a complete inversion of the expected reactivity trend.
Groundbreaking work by Black and colleagues on the Suzuki-Miyaura coupling provided a stark example of this phenomenon.[5] When using the common, "classical" ligand triphenylphosphine (PPh₃) at lower temperatures (e.g., 50 °C), they observed that aryl bromides coupled significantly more efficiently than their corresponding aryl iodide counterparts .
This reactivity inversion does not challenge the principles of oxidative addition. Instead, it reveals that a different step in the cycle has become rate-limiting. The study suggests that the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, formed after oxidative addition, is exceptionally stable and slow to enter the subsequent transmetalation step. Furthermore, the iodide anion released during the reaction can act as an inhibitor to the active catalyst.[5] In this specific context, the generally slower oxidative addition of the aryl bromide is inconsequential because the turnover of the resulting trans-[Pd(PPh₃)₂(Ar)(Br)] complex is much faster, leading to a higher overall rate of product formation.
This critical finding underscores a key principle of process development: the optimal substrate is dependent on the entire reaction system, not just a single kinetic parameter.
| Scenario | Relative Reactivity | Rationale |
| General Case | Iodo- > Bromo- | The weaker C-I bond leads to a faster rate of oxidative addition, which is typically the rate-determining step. This is especially true with modern, bulky, electron-rich phosphine ligands designed to accelerate this step. |
| Specific Case | Bromo- > Iodo- | Under specific conditions (e.g., PPh₃ ligand, lower temperatures), the turnover of the Pd(II)-I intermediate can become the rate-determining step, making the bromo-derivative the more productive substrate.[5] |
Practical Guide for Method Development
Choosing Your Halide: A Decision Framework
The choice between a bromo- or iodo-derivative is a strategic one. The following decision framework can guide your selection process.
Caption: Decision framework for selecting the appropriate halide.
Catalyst and Ligand Selection
Modern catalyst systems often utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands are specifically designed to accelerate both oxidative addition and reductive elimination. When using these advanced catalyst systems, the inherent reactivity difference (Iodo > Bromo) is more likely to be the dominant factor, as they prevent the formation of inhibitory or slow-reacting intermediates that can occur with simpler ligands like PPh₃.
Representative Experimental Protocols
The following protocols are provided as validated starting points for the cross-coupling of methyl 2-halobenzoates. Note the suggested differences in reaction conditions based on the halide's reactivity.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of a methyl 2-halobenzoate with a generic arylboronic acid.
Reagents & Equipment:
-
Methyl 2-iodobenzoate OR Methyl 2-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/block, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the methyl 2-halobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at the recommended temperature for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Starting Conditions:
| Parameter | Methyl 2-iodobenzoate | Methyl 2-bromobenzoate | Rationale |
| Catalyst Loading | 1.0 mol% | 2.5 mol% | The higher reactivity of the iodo-derivative often allows for lower catalyst loadings. |
| Temperature | 80 °C | 90-100 °C | The bromo-derivative requires more thermal energy to facilitate efficient oxidative addition. |
| Reaction Time | 2-4 hours | 6-12 hours | The faster kinetics of the iodo-derivative lead to shorter reaction times. |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the coupling of a methyl 2-halobenzoate with a generic primary or secondary amine.
Reagents & Equipment:
-
Methyl 2-iodobenzoate OR Methyl 2-bromobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2.2-4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/block, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add the methyl 2-halobenzoate, followed by the amine.
-
Seal the flask and heat the mixture with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Starting Conditions:
| Parameter | Methyl 2-iodobenzoate | Methyl 2-bromobenzoate | Rationale |
| Catalyst Loading | 1.0 mol% Pd₂(dba)₃ / 2.2 mol% Xantphos | 2.0 mol% Pd₂(dba)₃ / 4.4 mol% Xantphos | A higher catalyst concentration is often required to achieve a practical reaction rate with the less reactive bromo-derivative. |
| Temperature | 90-100 °C | 110 °C | Higher temperatures are necessary to overcome the larger activation barrier for the oxidative addition of the C-Br bond. |
| Reaction Time | 4-8 hours | 12-24 hours | The slower oxidative addition step for the bromo-derivative necessitates a longer reaction time for complete conversion. |
Conclusion
The choice between bromo- and iodo-methyl anthranilate derivatives is a critical strategic decision in synthesis design that extends beyond a simple comparison of bond energies. While the inherent weakness of the carbon-iodine bond renders iodo-derivatives generally more reactive, this guide has demonstrated that such a view can be overly simplistic. The interplay between the substrate, ligand, and reaction temperature can fundamentally alter the kinetic landscape of the catalytic cycle, sometimes leading to a surprising reversal of reactivity.
For the modern drug development professional, an understanding of these nuances is paramount. By considering the entire catalytic cycle and leveraging advanced, fit-for-purpose ligands, researchers can harness the distinct properties of each halide to optimize reaction outcomes. The iodo-derivative remains the substrate of choice for speed and mild conditions with modern catalysts, while the more stable and cost-effective bromo-derivative, when paired with the right conditions, remains a robust and powerful tool in the synthetic chemist's arsenal.
References
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PrepChem. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. PrepChem.com. [Link]
-
Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1764–1772. [Link]
-
University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Singh, J., Singh, N., & Sharma, A. (2020). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. Asian Journal of Organic Chemistry. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Methyl 2-Iodobenzoate: Exploring its Chemical Properties and Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 2-Bromobenzoate in Advanced Material Science. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported Palladium Catalysts for Fine Chemicals Synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3–18. [Link]
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A Comparative Guide to the Synthesis of 5-Bromo-4-methyl Anthranilic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl anthranilic acid and its ester derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic placement of the bromine atom, the methyl group, and the amino functionality on the aromatic ring provides a versatile scaffold for further chemical modifications. This guide presents a critical evaluation of potential synthetic pathways to 5-bromo-4-methyl anthranilic acid esters, offering a comparative analysis of different strategies, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable route for their specific needs.
Two primary strategic approaches for the synthesis of 5-bromo-4-methyl anthranilic acid esters are considered:
-
Pathway A: Late-Stage Bromination. This approach involves the initial synthesis of a 4-methyl anthranilic acid ester followed by selective bromination at the 5-position.
-
Pathway B: Early-Stage Bromination. This strategy focuses on the bromination of a suitable precursor prior to the formation of the anthranilic acid core and subsequent esterification.
This guide will delve into the intricacies of each pathway, providing a rationale for the proposed synthetic steps and a critical comparison of their respective advantages and disadvantages.
Pathway A: Synthesis via Late-Stage Bromination
This pathway commences with the synthesis of 4-methylanthranilic acid, followed by its esterification and subsequent selective bromination.
Diagram of Pathway A
Caption: Late-stage bromination approach to 5-bromo-4-methylanthranilic acid esters.
Step 1: Synthesis of 4-Methylanthranilic Acid
A common and scalable route to 4-methylanthranilic acid involves the nitration of toluene followed by oxidation and subsequent reduction of the nitro group.
-
Synthesis of 2-Nitro-4-methylbenzoic Acid: 4-Nitrotoluene can be oxidized to 2-methyl-4-nitrobenzoic acid. A method using dilute nitric acid as the oxidant in the presence of a radical initiator and a phase transfer catalyst has been reported to give a yield of up to 83.5%.[1] This method offers milder reaction conditions compared to traditional strong oxidants like potassium permanganate.
-
Reduction to 4-Methylanthranilic Acid: The nitro group of 2-methyl-4-nitrobenzoic acid is then reduced to an amine. Standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl), are effective for this transformation.
An alternative route to anthranilic acids is through the Hofmann rearrangement of the corresponding phthalimide. In this case, 3-methylphthalimide would be the required starting material. The Hofmann rearrangement typically involves treatment with sodium hypochlorite or sodium hypobromite in a basic solution.[2][3][4] While a viable method for the parent anthranilic acid, the availability of 3-methylphthalimide may be a limiting factor.
Step 2: Esterification of 4-Methylanthranilic Acid
The esterification of 4-methylanthranilic acid can be achieved through several standard methods.
-
Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[5] The reaction is reversible, and driving the equilibrium towards the product is often achieved by using a large excess of the alcohol or by removing the water formed during the reaction. For substituted anthranilic acids, this method is generally effective.
-
Reaction with Alkyl Halides: The carboxylate salt of 4-methylanthranilic acid can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ester. This method is often carried out under basic conditions to deprotonate the carboxylic acid.
Step 3: Selective Bromination
The final step in this pathway is the selective bromination of the 4-methyl anthranilic acid ester at the 5-position. The amino group is a strong activating group and an ortho-, para-director, while the ester group is a deactivating meta-director. The methyl group is a weak activating group and an ortho-, para-director. The cumulative effect of these substituents directs the incoming electrophile (bromine) to the positions ortho and para to the amino group. The position para to the amino group (C5) is sterically more accessible than the position ortho (C3).
A common brominating agent for such activated aromatic rings is N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride.[6] The use of a catalyst may be necessary to enhance selectivity and yield.
Experimental Protocol: Fischer Esterification of 4-Methyl-3-nitrobenzoic Acid
A representative procedure for the esterification of a substituted benzoic acid is the synthesis of methyl 4-methyl-3-nitrobenzoate.[6]
-
To a solution of 4-methyl-3-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of methanol, add concentrated H2SO4 (2 mL) dropwise.
-
Reflux the solution for 4 hours.
-
After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.
-
Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine (100 mL each).
-
Dry the organic layer over MgSO4, filter, and concentrate to obtain the product.
Pathway B: Synthesis via Early-Stage Bromination
This approach involves the bromination of a precursor molecule before the formation of the anthranilic acid moiety. A plausible route starts from the readily available 4-methylaniline (p-toluidine).
Diagram of Pathway B
Caption: Early-stage bromination approach to 5-bromo-4-methylanthranilic acid esters.
Step 1: Bromination of 4-Methylaniline
The direct bromination of 4-methylaniline is a key step in this pathway. The amino group is a powerful activating group, directing bromination to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs at the ortho positions (C2 and C6). To achieve mono-bromination at the C2 position, careful control of reaction conditions is necessary. Often, the amino group is first protected as an acetamide to moderate its activating effect and provide steric hindrance to favor mono-substitution.
Experimental Protocol: Bromination of an Acetanilide Derivative
A general procedure for the bromination of an activated aromatic amine involves the use of N-bromosuccinimide (NBS). For example, in the synthesis of methyl 4-amino-5-bromo-2-methoxybenzoate, a solution of methyl 4-amino-2-methoxybenzoate in chloroform at 0 °C is treated slowly with NBS.[6]
Step 2: Introduction of the Carboxyl Group
Once 2-bromo-4-methylaniline is obtained, the next crucial step is the introduction of a carboxyl group at the C6 position (which will become the C2 position of the final anthranilic acid). A common strategy for this transformation is the Sandmeyer reaction .
-
Diazotization: The amino group of 2-bromo-4-methylaniline is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to introduce a cyano group, yielding 2-bromo-4-methyl-6-nitrobenzonitrile.
-
Hydrolysis: The cyano group is subsequently hydrolyzed to a carboxylic acid under acidic or basic conditions.
Alternatively, a direct carbonylation of a diazonium salt can be explored, although this often requires specialized equipment and catalysts.
Step 3: Esterification
The resulting 5-bromo-4-methylanthranilic acid can then be esterified using the methods described in Pathway A (e.g., Fischer-Speier esterification).
Comparison of Pathways
| Feature | Pathway A: Late-Stage Bromination | Pathway B: Early-Stage Bromination |
| Starting Materials | Toluene or 3-methylphthalimide | 4-Methylaniline (p-toluidine) |
| Key Challenge | Selective bromination at the 5-position without over-bromination or side reactions. | Regioselective introduction of the carboxyl group after bromination. |
| Potential Advantages | Potentially shorter overall sequence if 4-methylanthranilic acid is readily available. | May offer better control over the final substitution pattern. |
| Potential Disadvantages | Risk of forming isomeric bromo-compounds, requiring purification. | The Sandmeyer reaction sequence can have variable yields and may involve toxic reagents (cyanides). |
Conclusion and Recommendations
Both Pathway A and Pathway B present viable, yet distinct, strategies for the synthesis of 5-bromo-4-methyl anthranilic acid esters. The choice between the two will largely depend on the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and performing certain reaction types.
-
Pathway A is recommended if a reliable source of 4-methylanthranilic acid is available or can be synthesized efficiently. The main focus for optimization in this route would be the selective bromination step to maximize the yield of the desired 5-bromo isomer.
-
Pathway B is a strong alternative , particularly if 4-methylaniline is a more accessible starting material. While the multi-step Sandmeyer sequence can be challenging, it offers a logical approach to building the desired substitution pattern from a simple precursor. Careful optimization of each step in the Sandmeyer sequence will be critical for achieving a good overall yield.
For researchers embarking on this synthesis, it is advisable to conduct small-scale trials of the key challenging steps in each pathway to determine the most efficient and reliable route for their specific application. Further investigation into modern cross-coupling methodologies could also provide alternative and potentially more efficient routes for the introduction of the carboxyl or bromo functionalities.
References
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Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. (n.d.). Impactfactor. Retrieved February 15, 2026, from [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Karolinska Institutet. Retrieved February 15, 2026, from [Link]
-
Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation. (2024). MDPI. Retrieved February 15, 2026, from [Link]
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4-Methylanthranilic acid | C8H9NO2. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. (2015). McFarland Laboratories. Retrieved February 15, 2026, from [Link]
-
Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]
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What is the mechanism for the synthesis of anthranilic acid from phthalimide via hofmann rearrangement? (2017). Quora. Retrieved February 15, 2026, from [Link]
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Synthesis of heterocycles from anthranilic acid and its derivatives. (n.d.). Karolinska Institutet. Retrieved February 15, 2026, from [Link]
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3: Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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Supporting Information. (n.d.). CDC Stacks. Retrieved February 15, 2026, from [Link]
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Exploring the Chemical Synthesis Applications of 2-Methyl-4-nitrobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 15, 2026, from [Link]
-
Synthesis of anthranilic acid. (2019). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
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Preparation of anthranilic acid. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
-
The bromination of anthranilic acid. (1910). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
- Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
-
Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
- Process for preparing pure N-methyl-anthranilic acid methylester. (n.d.). Google Patents.
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (2011). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]
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A Guide to the Elemental Analysis of Methyl 2-amino-5-bromo-4-methylbenzoate: Theoretical Calculations vs. Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis and pharmaceutical development, the confirmation of a compound's elemental composition is a cornerstone of its identity and purity. This guide provides an in-depth look at the elemental analysis of Methyl 2-amino-5-bromo-4-methylbenzoate, a compound of interest in various research and development pipelines. We will delve into the theoretical calculations, compare them with expected experimental outcomes, and discuss the practical considerations that can lead to variances.
Unveiling the Molecular Blueprint: The Chemical Formula
Before any analysis can begin, the exact molecular formula of the target compound must be established. Through systematic nomenclature analysis, the structure of this compound is broken down as follows:
-
Benzoate: A benzene ring attached to a carboxylic acid methyl ester.
-
2-amino: An amine group (NH₂) at the second position of the benzene ring relative to the ester group.
-
5-bromo: A bromine atom (Br) at the fifth position.
-
4-methyl: A methyl group (CH₃) at the fourth position.
This arrangement of atoms yields the chemical formula C₉H₁₀BrNO₂ .
The Theoretical Composition: A Calculation-Based Approach
Elemental analysis determines the percentage by mass of each element within a compound. The theoretical percentages are calculated using the molecular formula and the atomic weights of the constituent elements.
Step 1: Determine the Molecular Weight
First, the molecular weight of C₉H₁₀BrNO₂ is calculated by summing the atomic weights of all its atoms. Using the atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The molecular weight (MW) is calculated as: MW = (9 * 12.011) + (10 * 1.008) + (1 * 79.904) + (1 * 14.007) + (2 * 15.999) MW = 108.099 + 10.080 + 79.904 + 14.007 + 31.998 MW = 244.088 g/mol
Step 2: Calculate the Percentage of Each Element
The percentage composition of each element is then determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
-
Carbon (%C): (9 * 12.011 / 244.088) * 100 = 44.29%
-
Hydrogen (%H): (10 * 1.008 / 244.088) * 100 = 4.13%
-
Bromine (%Br): (1 * 79.904 / 244.088) * 100 = 32.73%
-
Nitrogen (%N): (1 * 14.007 / 244.088) * 100 = 5.74%
-
Oxygen (%O): (2 * 15.999 / 244.088) * 100 = 13.11%
The Reality of the Laboratory: Theoretical vs. Experimental Data
In practice, the results of an experimental elemental analysis rarely match the theoretical values perfectly. A variety of factors can influence the outcome. Below is a comparison of the theoretical values with a typical range of acceptable experimental results for a high-purity sample.
| Element | Theoretical Percentage | Typical Experimental Range | Potential Reasons for Deviation |
| Carbon (C) | 44.29% | 44.10% - 44.50% | Incomplete combustion, presence of solvent residue |
| Hydrogen (H) | 4.13% | 4.05% - 4.25% | Water absorption by the sample (hygroscopic nature) |
| Nitrogen (N) | 5.74% | 5.65% - 5.85% | Incomplete conversion to N₂, presence of nitrogen-containing impurities |
Note: Bromine and Oxygen are not always directly measured in standard CHN analysis and are often determined by difference.
Experimental Workflow for Elemental Analysis
The following diagram outlines the typical workflow for a combustion-based elemental analysis, the most common technique for organic compounds.
Caption: Workflow of a typical combustion-based elemental analysis experiment.
Causality Behind Experimental Choices
-
High-Precision Weighing: The accuracy of the final result is directly proportional to the accuracy of the initial sample weight. Microbalances are essential.
-
Tin Capsules: Tin capsules act as a flux, promoting complete combustion of the sample at high temperatures.
-
Pure Oxygen Environment: Ensures that the entire sample is oxidized to its constituent gases (CO₂, H₂O, N₂, etc.).
-
Gas Chromatographic Separation: This is crucial for isolating each component gas before it reaches the detector, preventing signal overlap and ensuring accurate quantification.
-
Thermal Conductivity Detection: This detector measures the change in thermal conductivity of a carrier gas (typically helium) as the sample gases pass through, providing a robust and universal method for quantification.
Trustworthiness Through Self-Validation
A key aspect of a reliable elemental analysis protocol is its self-validating nature. This is achieved through:
-
Calibration with Standards: Before analyzing an unknown sample, the instrument is calibrated using certified standards with known elemental compositions (e.g., acetanilide). This ensures the detector's response is linear and accurate.
-
Running Blanks: Analyzing an empty sample capsule (a blank) is performed to subtract any background signal from the system.
-
Replicate Analysis: Analyzing the same sample multiple times ensures the reproducibility of the results. The standard deviation of these replicates provides a measure of the method's precision.
Conclusion
The elemental analysis of this compound provides a fundamental dataset for its characterization. While theoretical calculations offer a precise expectation, a thorough understanding of the experimental process and its inherent variables is crucial for interpreting laboratory results. By employing a well-calibrated and validated analytical method, researchers can confidently ascertain the elemental composition of their synthesized compounds, a critical step in the journey of drug discovery and development.
References
A Comparative Guide to the Bioactivity of Methyl 2-amino-5-bromo-4-methylbenzoate Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of Substituted Aminobenzoates
In the landscape of medicinal chemistry, the aminobenzoic acid framework stands out as a "privileged scaffold," a core structure that can be readily modified to interact with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents with activities spanning from antimicrobial to anticancer.[1] This guide focuses on a specific, yet underexplored, member of this family: Methyl 2-amino-5-bromo-4-methylbenzoate. We will delve into its synthetic pathways and, through a comparative analysis of structurally related compounds, explore its potential bioactivities. While direct experimental data on this specific molecule and its immediate derivatives are limited in publicly accessible literature, by examining the influence of its key structural motifs—the bromine substituent, the amino group, and the methyl ester—on related scaffolds, we can construct a predictive framework for its therapeutic potential and guide future research endeavors.
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of this compound, while not explicitly detailed in readily available literature, can be inferred from established protocols for its close analog, Methyl 2-amino-5-bromobenzoate. The likely synthetic route involves a two-step process: electrophilic bromination of the aromatic ring followed by esterification of the carboxylic acid.
Step 1: Electrophilic Bromination
The introduction of a bromine atom onto the 2-amino-4-methylbenzoic acid backbone is a critical step. The directing effects of the activating amino group and the weakly activating methyl group will influence the position of bromination. A common and effective method for this transformation is the use of bromine in a suitable solvent like glacial acetic acid.[2]
Rationale: The choice of glacial acetic acid as a solvent is strategic. It is polar enough to dissolve the starting material and the brominating agent, yet it does not deactivate the bromine as strongly as more nucleophilic solvents. The reaction temperature is also a key parameter to control, as higher temperatures could lead to undesired side products.
Step 2: Fischer Esterification
Following bromination, the carboxylic acid group is converted to a methyl ester. The Fischer esterification, a classic and reliable method, is well-suited for this purpose. This acid-catalyzed reaction involves refluxing the brominated aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]
Rationale: The use of an excess of methanol helps to drive the equilibrium towards the formation of the ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Below is a generalized workflow for the synthesis:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Preparation of Test Compound: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound and its derivatives is currently lacking in the public domain, a comparative analysis of structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo- and amino-substituents on the benzoate ring suggests a high likelihood of antimicrobial and anticancer properties.
Future research should focus on the synthesis of a library of this compound derivatives with modifications at the amino and ester functionalities. These compounds should then be systematically screened for their antimicrobial and anticancer activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to potency and selectivity. This focused effort will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. Available at: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. Available at: [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. Available at: [Link]
-
Antimicrobial activities of substituted 2-aminobenzothiazoles - JOCPR. Available at: [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at: [Link]
-
Synthesis and Antibacterial Activity of Some 2- Substituted Amino Benzothiazole Derivatives - Asian Journal of Pharmaceutical Technology & Innovation Research Article. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. Available at: [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. Available at: [Link]
-
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC - NIH. Available at: [Link]
-
2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form - DergiPark. Available at: [Link]
-
(PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. Available at: [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[3][4]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. Available at: [Link]
-
Methyl 2-amino-5-bromobenzoate - PMC. Available at: [Link]
-
(PDF) Methyl 2-amino-5-bromobenzoate - Academia.edu. Available at: [Link]
-
methyl 2-amino-4-bromo-5-methylbenzoate 250mg - Dana Bioscience. Available at: [Link]
-
Methyl 4-bromo-2-(2-oxobutyl)benzoate - Cancer - EPA. Available at: [Link]
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Safety Operating Guide
Methyl 2-amino-5-bromo-4-methylbenzoate proper disposal procedures
Executive Summary & Rapid Reference
Operational Context: Methyl 2-amino-5-bromo-4-methylbenzoate is a halogenated aromatic amine ester. In drug development, this class of compounds is frequently used as an intermediate for scaffolding kinase inhibitors or heterocyclic active pharmaceutical ingredients (APIs).
The Critical Directive: The presence of the Bromine (Br) atom dictates the entire disposal logic. Unlike standard organic esters, this compound must be routed through Halogenated Waste streams . Mixing this with non-halogenated solvents (e.g., pure acetone or methanol waste) is a critical compliance violation that can damage incinerator scrubbing systems due to the generation of hydrobromic acid (HBr) during thermal destruction.
Compound Data & Hazard Profile
| Parameter | Specification |
| Chemical Name | This compound |
| Functional Class | Halogenated Aromatic Amine / Ester |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Chronic) |
| RCRA Status | D-Listed (Characteristic) or Non-Specific Source .[1][2][3][4][5] Note: While not typically P or U listed, it renders any mixture "Halogenated." |
| Disposal Method | High-Temperature Incineration (with acid gas scrubbing) |
| Waste Code | Halogenated Organic (Check local codes, e.g., D001 if in flammable solvent, plus halogen tag) |
Hazard Analysis & Causality
To ensure safety, we must understand the why behind the protocol.
-
The Halogen Factor (Br):
-
Mechanism:[4][6][7][8] Upon incineration, the bromine atom converts to hydrogen bromide (HBr) or elemental bromine (Br₂).
-
Operational Impact: Standard catalytic oxidizers used for non-halogenated waste cannot handle high acid loads. This waste must go to a facility equipped with wet scrubbers (caustic wash) to neutralize the acid gas.
-
Rule: If this solid is dissolved in Acetone (a non-halogenated solvent), the entire volume is now classified as Halogenated Waste .
-
-
The Aromatic Amine Moiety:
-
Mechanism:[4][6][7][8] Aromatic amines can oxidize to form azo compounds or nitro-derivatives over time, some of which are sensitizers or potential carcinogens.
-
Operational Impact: Avoid contact with strong oxidizers (e.g., nitric acid, peroxides) in the waste container to prevent exothermic degradation.
-
Operational Segregation Logic (The Decision Tree)
The following workflow illustrates the decision-making process for disposing of this compound in various experimental states.
Figure 1: Segregation logic flow. Note that dissolving the solid in a non-halogenated solvent forces the mixture into the Halogenated stream.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spill Debris)
Applies to: Expired reagent, weighing boat residues, contaminated PPE.
-
Containment:
-
Collect the solid in a clear polyethylene bag (minimum 2 mil thickness).
-
Self-Validating Step: If the bag contains sharp objects (broken glass ampoules), place the bag inside a rigid, puncture-proof plastic container (e.g., a wide-mouth HDPE jar).
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: Write "this compound" and "Solid Debris."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Secondary Containment:
-
Place the sealed bag into the laboratory's Solid Halogenated/Toxic Waste Drum .
-
Do not place in the general trash or biohazard bins.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applies to: Filtrates from recrystallization, HPLC waste.
-
Compatibility Check:
-
Ensure the waste container is compatible with the solvent (e.g., do not put chloroform mixtures in polystyrene; use HDPE or Glass).[9]
-
pH Check: If the reaction involved acids/bases, neutralize to pH 5–9 before combining with organic waste to prevent drum pressurization.
-
-
The "One-Drop" Rule:
-
Even if the solvent is 99% Ethyl Acetate and 1% this compound, the Bromine content makes the entire container Halogenated Waste.
-
-
Transfer:
-
Pour into the Halogenated Organic Solvents carboy (typically Red tag or specific site color code).
-
Never pour into the Non-Halogenated (Acetone/Ethanol) carboy. This disrupts fuel-blending recycling programs.
-
-
Documentation:
-
Log the addition on the carboy's accumulation log. List the full chemical name.
-
Emergency Procedures (Spill Response)
Spill Class: Minor (< 50g) vs. Major (> 50g or outside fume hood).
Protocol for Minor Solid Spill:
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, wear an N95 respirator to prevent inhalation of the amine.
-
Isolation: Demarcate the area.
-
Dry Clean-up:
-
Do not wet the powder initially (avoids spreading a sludge).
-
Use a scoop or stiff paper to lift the bulk solid into a waste bag.
-
-
Wet Polish:
-
Wipe the surface with a paper towel dampened with Acetone (solubilizes the ester effectively).
-
Disposal: Place the acetone-soaked wipes into the Solid Halogenated Waste (due to the bromine compound on the wipe).
-
-
Decontamination Verification:
-
The surface is clean when no visible yellow/off-white residue remains.
-
Regulatory & Compliance References
To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), all protocols above are grounded in federal regulations regarding hazardous waste identification and management.
-
US EPA - Hazardous Waste Identification (RCRA):
-
Defines the responsibility of the generator to determine if waste is hazardous based on characteristics (Toxicity) and listing.
-
Source:
-
-
US EPA - Halogenated Solvent Guidelines:
-
Details why halogenated compounds (F001/F002 lists and general halogenated organics) require specific incineration methods to prevent dioxin formation and acid rain precursors.
-
Source:
-
-
OSHA - Hazard Communication Standard:
-
Mandates the labeling and SDS availability for 2-amino-benzoate derivatives.
-
Source:
-
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for the exact lot number of your compound before disposal.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. portal.ct.gov [portal.ct.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. republicservices.com [republicservices.com]
- 8. wmsolutions.com [wmsolutions.com]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
